(Z)-3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitroprop-2-en-1-one
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Overview
Description
(Z)-3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitroprop-2-en-1-one is a synthetic organic compound characterized by its unique structural features It contains a benzylamino group, a dichlorophenyl group, and a nitroprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitroprop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of benzylamine with 2,4-dichlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a nitroaldol (Henry) reaction with nitromethane under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitroprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst or using metal hydrides.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
(Z)-3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitroprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitroprop-2-en-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylamino and dichlorophenyl groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitroprop-2-en-1-one: shares structural similarities with other nitroalkenes and benzylamine derivatives.
This compound: can be compared with compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its lipophilicity, while the nitro group provides a site for redox reactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(Z)-3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitroprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-12-6-7-13(14(18)8-12)16(21)15(20(22)23)10-19-9-11-4-2-1-3-5-11/h1-8,10,19H,9H2/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKHKNXEFZIDMI-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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